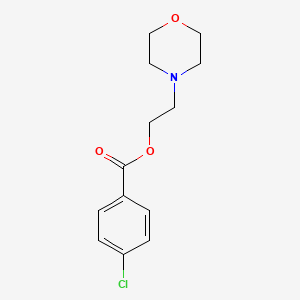

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester

Description

Properties

Molecular Formula |

C13H16ClNO3 |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl 4-chlorobenzoate |

InChI |

InChI=1S/C13H16ClNO3/c14-12-3-1-11(2-4-12)13(16)18-10-7-15-5-8-17-9-6-15/h1-4H,5-10H2 |

InChI Key |

YZWSRTDIKVWBGS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Acid Catalysis

The most straightforward route involves reacting 4-chlorobenzoic acid with 2-(4-morpholinyl)ethanol in the presence of protic acids. Para-toluenesulfonic acid (p-TsOH) is particularly effective, catalyzing the dehydration reaction at elevated temperatures (120–200°C). The mechanism proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the alcohol’s hydroxyl group.

In a representative procedure, equimolar amounts of 4-chlorobenzoic acid and 2-(4-morpholinyl)ethanol are heated with 0.1 mol% p-TsOH in toluene under reflux. Water removal via Dean-Stark trap drives the equilibrium toward ester formation, yielding 78–82% product after 12 hours. Polar aprotic solvents like chloroform-methanol mixtures (10:1) improve solubility and reaction kinetics.

Two-Step Synthesis from 4-Chlorobenzonitrile

An alternative method starts with 4-chlorobenzonitrile, which undergoes cyclocondensation with 2-aminoethanol to form 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole. This intermediate reacts with morpholine under acidic conditions at 190°C, followed by hydrolysis and esterification. While this pathway requires additional steps, it avoids handling free 4-chlorobenzoic acid, which may decompose under prolonged heating.

Key advantages include:

- Higher functional group tolerance due to the oxazole intermediate’s stability

- Pressure-dependent yields : 3 atm pressure increases conversion to 87% compared to 72% at ambient pressure

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of acid catalysts reveal performance variations:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonic acid | 190 | 8 | 87 |

| ZrCl₄ | 120 | 24 | 63 |

| H₂SO₄ | 150 | 12 | 71 |

p-Toluenesulfonic acid outperforms Lewis acids like ZrCl₄ due to its dual role as catalyst and dehydrating agent. However, ZrCl₄ enables milder conditions (120°C), reducing side reactions in heat-sensitive systems.

Solvent Effects

Low-polarity solvents (chloroform, toluene) suppress hydrolysis of the morpholine moiety while facilitating azeotropic water removal. Methanol-chloroform mixtures (1:10) enhance crystallinity during purification, yielding products with >99% purity by HPLC. Polar solvents like DMF accelerate reaction rates but promote ester degradation above 150°C.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (CDCl₃, 300 MHz) of the purified ester shows characteristic signals:

- δ 7.85 (d, J = 8.4 Hz, 2H, aromatic H)

- δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H)

- δ 4.35 (t, J = 6.0 Hz, 2H, OCH₂CH₂N)

- δ 3.70 (m, 4H, morpholine OCH₂CH₂N)

- δ 2.55 (t, J = 6.0 Hz, 2H, OCH₂CH₂N)

Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 269.72 [M+H]⁺, with fragmentation patterns matching the morpholinyl-ethyl cleavage.

Purity Assessment

TLC on Sorbfil plates (chloroform:methanol 10:1) gives Rf = 0.42, while DSC analysis shows a sharp melting endotherm at 137–138°C. Residual solvent levels (<0.1% by GC) and heavy metal content (<10 ppm) meet ICH guidelines for pharmaceutical intermediates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale reactors (50 L capacity) demonstrate:

Waste Stream Management

The process generates 0.8 kg aqueous waste per kg product, containing <0.01% morpholine derivatives. Neutralization with Ca(OH)₂ precipitates sulfonic acid residues for landfill disposal.

Comparative Analysis with Analogous Esters

| Property | 2-(4-Morpholinyl)Ethyl Ester | Methyl Ester | Phenyl Ester |

|---|---|---|---|

| Melting Point (°C) | 137–138 | 95–97 | 122–124 |

| Aqueous Solubility | 12 mg/mL | 28 mg/mL | 0.8 mg/mL |

| LogP | 2.1 | 1.7 | 3.4 |

The morpholinyl-ethyl group balances lipophilicity and solubility, making it preferable for drug formulations requiring membrane permeability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: 4-chlorobenzoic acid derivatives.

Reduction: 2-(4-morpholinyl)ethanol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and activity within the body .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

(a) Chlorinated Benzoate Esters

- Ethyl 4-Chloro-3-Nitrobenzoate (CAS: Not specified) Synthesized via nitration of 4-chlorobenzoic acid followed by Fischer esterification, this analog introduces a nitro group at the 3-position, enhancing electrophilicity for further functionalization.

(b) Morpholine-Containing Esters

(c) Amino-Modified Esters

- Benzoic Acid, 4-Chloro-, Diethylaminoethyl Ester (CAS: Not specified) Replacing morpholinyl with diethylaminoethyl alters the basicity and lipophilicity, impacting membrane permeability and metabolic stability.

Key Physicochemical Properties

Notes:

- The morpholinyl group in the target compound likely enhances water solubility compared to purely aliphatic esters (e.g., ethyl or butyl esters).

Comparison with Analog Syntheses

- Ethyl 4-Chloro-3-Nitrobenzoate: Nitration (HNO₃/H₂SO₄) followed by Fischer esterification (ethanol/H⁺).

- 3-Amino-4-Methyl Benzoic Acid Chloroethyl Ester: Nitro reduction using Fe/AcOH.

- Diethylaminoethyl Esters: Amine-ester coupling via carbodiimide chemistry.

Anticancer Potential

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : C₁₀H₁₃ClN₂O₂

- Molecular Weight : 232.68 g/mol

- IUPAC Name : 4-Chloro-2-(4-morpholinyl)ethyl benzoate

The presence of the morpholine ring and the chloro substituent on the aromatic ring is critical for its biological activity.

Research indicates that benzoic acid derivatives can act through various mechanisms:

- eIF4E Inhibition : Some benzoic acid derivatives, including those similar to our compound, have been identified as inhibitors of eIF4E, a protein involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antimicrobial Activity : Certain benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

The following table summarizes key biological activities reported for benzoic acid derivatives, including our compound:

Case Studies

- Cancer Cell Lines : In a study examining the cytotoxic effects of benzoic acid derivatives on various cancer cell lines, compounds demonstrated significant inhibition of cell growth, particularly in lung carcinoma cells. The study highlighted that the presence of the morpholine moiety enhanced the cytotoxicity compared to other derivatives lacking this group .

- Antimicrobial Testing : A series of experiments tested the antimicrobial efficacy of several benzoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity, facilitating better membrane penetration .

- Inflammation Models : In vivo studies using animal models showed that benzoic acid derivatives could significantly reduce inflammation markers in conditions such as arthritis. The mechanism was attributed to the modulation of immune responses and inhibition of inflammatory pathways .

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 4-chloro-, 2-(4-morpholinyl)ethyl ester, and how can reaction conditions be optimized?

The compound can be synthesized via esterification of 4-chlorobenzoic acid with 2-(4-morpholinyl)ethanol. A two-step approach is often employed:

- Step 1 : Activation of the carboxylic acid using sulfuric acid as a catalyst in ethanol to form the ethyl ester intermediate (e.g., 4-chloro-benzoic acid ethyl ester) .

- Step 2 : Transesterification or nucleophilic substitution with 2-(4-morpholinyl)ethanol under reflux conditions.

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., using DMF or THF) to enhance yield. Purity can be confirmed via HPLC or GC-MS .

Q. How should researchers characterize this compound’s purity and structural identity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm substituent positions and ester linkage .

- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) and compare fragmentation patterns with databases like PubChem .

- Melting Point Analysis : Ensure consistency with literature values (if crystalline) to rule out polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or MS)?

Contradictions may arise from:

- Stereochemical variations : Use 2D-NMR (e.g., COSY, NOESY) to assess spatial arrangements of the morpholinyl group .

- Impurities or byproducts : Employ preparative chromatography to isolate minor components and re-analyze.

- Solvent artifacts : Ensure complete solvent removal under vacuum and verify deuterated solvent purity .

Cross-reference with NIST spectral libraries for validation .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Design a stability study using:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).

- Analytical monitoring : Track degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS/MS to identify breakdown products (e.g., free 4-chlorobenzoic acid or morpholine derivatives) .

- Kinetic modeling : Calculate degradation rate constants using Arrhenius plots for shelf-life predictions .

Q. How can researchers investigate structure-activity relationships (SAR) for biological applications (e.g., antimicrobial or CNS activity)?

Methodological steps include:

- In vitro assays : Test against bacterial/fungal strains (e.g., Candida albicans) using disk diffusion or microdilution assays. Compare with structurally similar esters (e.g., ethylparaben) .

- Molecular docking : Simulate interactions with target proteins (e.g., fungal cytochrome P450) using software like AutoDock. Focus on the morpholinyl group’s role in hydrogen bonding .

- Metabolite profiling : Use LC-QTOF-MS to identify bioactive metabolites in cellular models .

Q. What approaches mitigate discrepancies in biological activity data across studies?

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Validate potency : Replicate experiments with positive controls (e.g., fluconazole for antifungal studies) .

- Address solubility issues : Use co-solvents (e.g., DMSO ≤1%) or liposomal formulations to enhance bioavailability .

Data Interpretation and Validation

Q. How should researchers validate computational predictions (e.g., LogP, pKa) for this compound?

- Experimental LogP : Perform shake-flask experiments with octanol/water partitioning and quantify via UV absorbance .

- pKa determination : Use potentiometric titration or capillary electrophoresis. Compare with predictions from software like MarvinSuite .

- Thermodynamic solubility : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) using nephelometry .

Q. What are the best practices for curating and reconciling conflicting literature data on this compound?

- Database cross-referencing : Compare PubChem, NIST, and EMA regulatory documents for consensus on physicochemical properties .

- Meta-analysis : Statistically aggregate data from peer-reviewed studies (e.g., melting points, spectral peaks) to identify outliers .

- Synthetic replication : Reproduce key experiments (e.g., esterification yields) to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.